molecular formula C11H16ClNO B7451437 ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride

({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride

Cat. No.: B7451437
M. Wt: 213.70 g/mol
InChI Key: WJQJOEBHCCNESO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride involves the reaction of benzyl alcohol with propargylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride involves its interaction with specific molecular targets. It primarily acts by binding to enzymes or receptors, thereby modulating their activity. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzylamine hydrochloride
  • Propargylamine hydrochloride
  • Benzyl alcohol

Uniqueness

({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions. Its versatility makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(phenylmethoxymethyl)prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-10(7-12)8-13-9-11-5-3-2-4-6-11;/h2-6H,1,7-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQJOEBHCCNESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)COCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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